molecular formula C14H16O3 B029350 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid CAS No. 162096-54-0

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid

Cat. No.: B029350
CAS No.: 162096-54-0
M. Wt: 232.27 g/mol
InChI Key: LOWWEULESZKQRF-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes a cyclopropane ring attached to a phenyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the cyclopropanation of a suitable phenyl derivative, followed by the introduction of the propanoic acid group. The reaction conditions often require the use of strong bases or acids, and the process may involve intermediate steps such as esterification and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process. The specific conditions and reagents used can vary depending on the scale and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopropane-containing molecules and phenyl derivatives with different functional groups. Examples include:

  • 2-(4-(Cyclopropanecarbonyl)phenyl)acetic acid
  • 2-(4-(Cyclopropanecarbonyl)phenyl)propanoic acid

Uniqueness

The uniqueness of 2-(4-(Cyclopropanecarbonyl)phenyl)-2-methylpropanoic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.

Properties

IUPAC Name

2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,13(16)17)11-7-5-10(6-8-11)12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWWEULESZKQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431856
Record name 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162096-54-0
Record name 2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXE8LW4B8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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